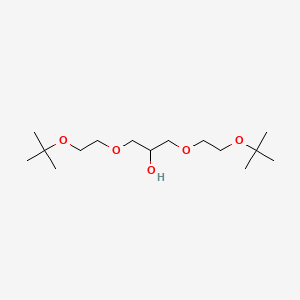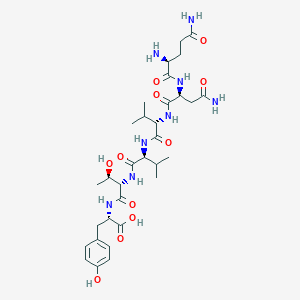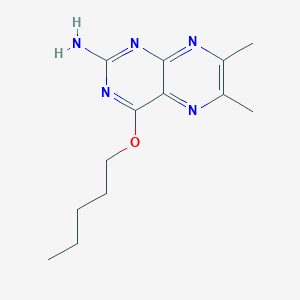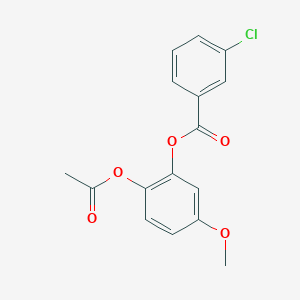
2,2,14,14-Tetramethyl-3,6,10,13-tetraoxapentadecan-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,14,14-Tetramethyl-3,6,10,13-tetraoxapentadecan-8-ol is a complex organic compound with a unique structure characterized by multiple ether linkages and a hydroxyl group
Vorbereitungsmethoden
The synthesis of 2,2,14,14-Tetramethyl-3,6,10,13-tetraoxapentadecan-8-ol involves several steps. One common method includes the substitution reaction of isobutyronitrile with 1,4-dihalogenated butane to obtain 2,2-dimethyl-6-halogenated hexanenitrile. This intermediate undergoes further substitution, hydrolysis, acidification, and decarboxylation to yield 8-oxo-2,2,14,14-tetramethyl pentadecanedioic acid. Finally, reduction of this acid with a boron reducing agent followed by hydrolysis and acidification produces the target compound .
Analyse Chemischer Reaktionen
2,2,14,14-Tetramethyl-3,6,10,13-tetraoxapentadecan-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ether linkages can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
2,2,14,14-Tetramethyl-3,6,10,13-tetraoxapentadecan-8-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Wirkmechanismus
The mechanism of action of 2,2,14,14-Tetramethyl-3,6,10,13-tetraoxapentadecan-8-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ether linkages provide stability and flexibility, allowing the compound to interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed effects in different applications .
Vergleich Mit ähnlichen Verbindungen
2,2,14,14-Tetramethyl-3,6,10,13-tetraoxapentadecan-8-ol can be compared with similar compounds such as:
2,6,10,14-Tetramethyl-2-hexadecene: Similar in structure but lacks the ether linkages and hydroxyl group.
2,2,6,6-Tetramethyl-4-piperidinol: Contains a similar tetramethyl structure but differs in the presence of a piperidine ring.
Pristane (2,6,10,14-Tetramethylpentadecane): A hydrocarbon with a similar tetramethyl structure but lacks the ether and hydroxyl functionalities.
These comparisons highlight the unique structural features and functional groups of this compound, which contribute to its distinct properties and applications.
Eigenschaften
CAS-Nummer |
834861-01-7 |
|---|---|
Molekularformel |
C15H32O5 |
Molekulargewicht |
292.41 g/mol |
IUPAC-Name |
1,3-bis[2-[(2-methylpropan-2-yl)oxy]ethoxy]propan-2-ol |
InChI |
InChI=1S/C15H32O5/c1-14(2,3)19-9-7-17-11-13(16)12-18-8-10-20-15(4,5)6/h13,16H,7-12H2,1-6H3 |
InChI-Schlüssel |
ZPKLWTHCWNGHKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OCCOCC(COCCOC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(4R)-2-(chloromethyl)-2-methyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14190713.png)
![Dimethyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane](/img/structure/B14190717.png)
![N-[6-(propanoylamino)pyridin-2-yl]propanamide;dihydrate](/img/structure/B14190720.png)

![4-{1-Amino-2-[(thiophene-2-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14190725.png)
![3-[4-(Methylamino)phenyl]prop-2-enoic acid](/img/structure/B14190727.png)

![2-[2-(4-Fluorophenyl)ethenyl]-5-nitrobenzoic acid](/img/structure/B14190744.png)

dimethyl-](/img/structure/B14190750.png)


